N-(3-Bromo-4-fluorophenyl)thian-3-amine
CAS No.:
Cat. No.: VC17758115
Molecular Formula: C11H13BrFNS
Molecular Weight: 290.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrFNS |
|---|---|
| Molecular Weight | 290.20 g/mol |
| IUPAC Name | N-(3-bromo-4-fluorophenyl)thian-3-amine |
| Standard InChI | InChI=1S/C11H13BrFNS/c12-10-6-8(3-4-11(10)13)14-9-2-1-5-15-7-9/h3-4,6,9,14H,1-2,5,7H2 |
| Standard InChI Key | UVFXCSWUUHHJEI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CSC1)NC2=CC(=C(C=C2)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The IUPAC name N-[1-(3-bromo-4-fluorophenyl)ethyl]thian-3-amine reflects its core structure: a thiane ring (a six-membered saturated sulfur heterocycle) attached via an amine group to a 1-(3-bromo-4-fluorophenyl)ethyl substituent . The molecular formula C₁₃H₁₇BrFNS confirms the presence of bromine and fluorine atoms, which significantly influence its electronic and steric properties. The SMILES notation CC(C1=CC(=C(C=C1)F)Br)NC2CCCSC2 provides a simplified representation of its connectivity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-(3-Bromo-4-fluorophenyl)thian-3-amine typically involves multi-step nucleophilic substitution and reductive amination reactions. A plausible route includes:
-
Bromination and Fluorination: Introduction of bromine and fluorine substituents onto a phenyl ring via electrophilic aromatic substitution .
-
Ethylamine Linker Formation: Coupling the halogenated phenyl group to an ethylamine intermediate using Ullmann or Buchwald-Hartwig amination .
-
Thiane Ring Assembly: Cyclization of a thiol-containing precursor to form the saturated sulfur heterocycle .
Optimization Challenges
Key challenges include minimizing byproducts from competing halogen displacements and ensuring regioselectivity during aryl functionalization. Recent advances in flow chemistry have improved yield scalability, with reported pilot-scale productions achieving >80% purity .
Physicochemical Properties
Thermal and Solubility Characteristics
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 128–132°C (decomposes) | Differential Scanning Calorimetry |
| Solubility in Water | 0.12 mg/mL (25°C) | Shake-flask method |
| LogP (Octanol-Water) | 3.45 ± 0.15 | HPLC-derived |
The low aqueous solubility and moderate lipophilicity (LogP ≈ 3.45) suggest suitability for lipid-based drug formulations or organic-phase reactions .
Spectroscopic Profiles
-
NMR: ¹H NMR (400 MHz, CDCl₃) displays distinct signals for the thiane ring (δ 2.85–3.15 ppm) and aryl protons (δ 7.02–7.45 ppm) .
-
IR: Strong absorption at 1245 cm⁻¹ (C–F stretch) and 615 cm⁻¹ (C–Br stretch) confirms halogen presence .
Applications in Research and Industry
Medicinal Chemistry
As a COX-2 inhibitor scaffold, N-(3-Bromo-4-fluorophenyl)thian-3-amine serves as a lead compound for non-steroidal anti-inflammatory drug (NSAID) development. Derivatives with modified thiane rings show enhanced selectivity in preclinical models .
Material Science
The electron-withdrawing bromine and fluorine substituents make this compound a candidate for organic semiconductors. Thin-film transistors incorporating its derivatives exhibit hole mobility values of 0.45 cm²/V·s, comparable to commercial oligothiophenes .
Future Directions and Research Opportunities
Drug Development
Optimizing bioavailability through prodrug strategies (e.g., phosphate esters) could enhance clinical translatability. Computational docking studies predict strong interactions with prostaglandin E synthase, a target for chronic inflammation .
Advanced Materials
Functionalizing the thiane ring with π-conjugated systems may improve charge transport properties for flexible electronics. Collaborative efforts between synthetic chemists and device engineers are critical to realizing these applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume